Technical Whitepaper: 4-(3-Isocyanopropyl)morpholine
Technical Whitepaper: 4-(3-Isocyanopropyl)morpholine
A Versatile Isocyanide for Multicomponent Synthesis & Bioorthogonal Chemistry[1]
Executive Summary
4-(3-Isocyanopropyl)morpholine (CAS: 32835-58-8) is a bifunctional building block bridging the gap between classical organic synthesis and modern medicinal chemistry.[1] It combines a reactive isocyanide (isonitrile) group—essential for multicomponent reactions (MCRs)—with a morpholine moiety, a "privileged scaffold" known to enhance aqueous solubility and pharmacokinetic profiles in drug candidates.
This guide details the compound's synthesis, its critical role in the Ugi and Passerini reactions, and its emerging utility in bioorthogonal chemistry as a tetrazine-responsive "caging" group for controlled drug release.
Chemical Identity & Physical Properties[1][2][3]
| Property | Data |
| IUPAC Name | 4-(3-Isocyanopropyl)morpholine |
| CAS Number | 32835-58-8 |
| Molecular Formula | C₈H₁₄N₂O |
| Molecular Weight | 154.21 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~240–245 °C (at 760 mmHg) |
| Solubility | Soluble in DCM, MeOH, EtOH, DMSO; Moderate water solubility |
| Odor | Pungent (Characteristic of isocyanides) |
| Hazards | Irritant, Harmful by inhalation/ingestion (See Safety Section) |
Synthesis & Production
The synthesis of 4-(3-Isocyanopropyl)morpholine typically follows a two-step sequence starting from commercially available 3-morpholinopropylamine .[1] The critical step is the dehydration of the intermediate formamide.
Step 1: Formylation [2]
-
Precursor: 3-Morpholinopropylamine (CAS: 123-00-2).[1]
-
Reagent: Ethyl formate or Formic acid/Toluene.[1]
-
Reaction: The amine is refluxed with ethyl formate to yield N-(3-morpholinopropyl)formamide.[1]
-
Purification: Removal of ethanol/excess formate via distillation.[1]
Step 2: Dehydration (Isocyanide Formation)
-
Reagents: Phosphorus oxychloride (POCl₃) and Triethylamine (Et₃N).[1][2][3][4]
-
Protocol:
-
Dissolve N-(3-morpholinopropyl)formamide (1.0 equiv) in dry DCM or neat Et₃N (green protocol).[1]
-
Cool to 0°C under inert atmosphere (N₂).
-
Add POCl₃ (1.1 equiv) dropwise to control the exotherm.[1]
-
Stir at 0°C for 30–60 minutes.
-
Quench: Pour into ice-cold Na₂CO₃ solution (critical to neutralize acid without hydrolyzing the isocyanide).
-
Extraction: Extract with DCM, dry over Na₂SO₄, and concentrate.
-
Purification: Vacuum distillation or flash chromatography (basic alumina) is recommended due to the acid sensitivity of the morpholine nitrogen.[1]
-
Mechanistic Insight: The POCl₃ activates the formamide oxygen, creating a leaving group. The base (Et₃N) then effects an
Mechanistic Utility in Drug Discovery[7]
A. The Ugi 4-Component Reaction (Ugi-4CR)
This compound is a premier reagent for the Ugi reaction , allowing the rapid assembly of peptidomimetic libraries.[5]
-
Components: Amine + Aldehyde/Ketone + Carboxylic Acid + 4-(3-Isocyanopropyl)morpholine .[1]
-
Mechanism: The isocyanide carbon acts as a carbene-like electrophile/nucleophile hybrid, intercepting the iminium ion formed by the amine and aldehyde.
-
Outcome: Formation of an
-acetamido carboxamide.[1][6] The morpholine tail is incorporated as a stable amide substituent, often improving the lipophilicity/solubility balance (LogD) of the final hit compound.
B. Bioorthogonal Caging & Release
Recent research identifies the 3-isocyanopropyl group as a bioorthogonal handle .[1][7]
-
Mechanism: The isocyanide reacts with tetrazines (via [4+1] cycloaddition followed by elimination) to release the free amine or phenol attached to the propyl linker.
-
Application: This allows for "prodrug" strategies where a drug is deactivated (caged) by the isocyanide linker and selectively released in tissues targeted by a tetrazine trigger.
Visualization of Workflows
Figure 1: Synthesis & Reactivity Map
The following diagram illustrates the synthetic pathway from the amine precursor and the dual-reactivity modes of the final isocyanide.
Caption: Synthetic route from amine precursor to isocyanide and downstream applications in diversity-oriented synthesis.
Figure 2: Ugi Reaction Mechanism
This diagram details the multicomponent assembly involving the isocyanide insertion.
Caption: Mechanistic flow of the Ugi 4-Component Reaction utilizing the isocyanide as the lynchpin for scaffold assembly.
Experimental Protocol: Representative Ugi Reaction
To be performed in a fume hood due to isocyanide odor.
Objective: Synthesis of a morpholine-tagged peptidomimetic.
-
Reagent Prep: Prepare 1.0 M solutions of Benzaldehyde, Benzylamine, Acetic Acid, and 4-(3-Isocyanopropyl)morpholine in Methanol (MeOH).
-
Imine Formation: In a screw-cap vial, combine Benzaldehyde (1.0 equiv) and Benzylamine (1.0 equiv).[1] Stir for 30 mins at RT to pre-form the imine (often indicated by slight turbidity or heat).
-
Acid Addition: Add Acetic Acid (1.0 equiv).
-
Isocyanide Addition: Add 4-(3-Isocyanopropyl)morpholine (1.0 equiv) last.[1]
-
Reaction: Seal the vial and stir at Room Temperature for 24 hours.
-
Workup: Concentrate the methanol under reduced pressure.
-
Purification: The product often precipitates or can be purified via silica gel chromatography (Eluent: DCM/MeOH gradient).[1]
-
Validation: Verify via LC-MS (Look for M+1 peak corresponding to sum of all 4 components - H₂O).
Safety & Handling
-
Odor Control: Like most isocyanides, this compound has a strong, disagreeable odor.[4] All transfers must be done in a well-ventilated fume hood.[1] Glassware should be rinsed with an acidic solution (e.g., dilute HCl) immediately after use to hydrolyze residual isocyanide to the odorless amine/formamide.
-
Toxicity: Harmful if swallowed, inhaled, or absorbed through skin. The morpholine moiety adds a risk of irritation/corrosion to mucous membranes.
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Isocyanides can polymerize or hydrolyze slowly if exposed to moisture and heat.[1]
References
-
Chemical Identity & Properties: National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 329764397, 4-(3-Chloropropyl)morpholine (Precursor Data).[1] Retrieved from .[1]
-
Synthesis Protocol (Green Chemistry): Salami, S. A., Siwe-Noundou, X., & Krause, R. W. M. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent.[1][4][8] Molecules, 27(19), 6708. Retrieved from .[1]
-
Bioorthogonal Applications: Tu, J., et al. (2018). Bioorthogonal Removal of 3-Isocyanopropyl Groups Enables the Controlled Release of Fluorophores and Drugs in Vivo.[7] Angewandte Chemie International Edition.[1] Retrieved from .[1]
-
Ugi Reaction Mechanism: Dömling, A., & Ugi, I. (2000).[1] Multicomponent Reactions with Isocyanides.[1][3][4][9][10][11][12] Angewandte Chemie International Edition, 39(18), 3168-3210. Retrieved from .[1]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioorthogonal Removal of 3-Isocyanopropyl Groups Enables the Controlled Release of Fluorophores and Drugs in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
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